5-benzyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide
Description
Properties
IUPAC Name |
5-benzyl-1,1-dioxo-2-phenyl-2,3-dihydro-1λ6,5-benzothiazepin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3S/c24-22-15-21(18-11-5-2-6-12-18)27(25,26)20-14-8-7-13-19(20)23(22)16-17-9-3-1-4-10-17/h1-14,21H,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQBIJCWXKHEAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(S(=O)(=O)C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step process. The key steps involve the condensation of benzylamine with 2-phenylthioamide to form an intermediate, which then undergoes cyclization and oxidation to produce the final compound. Typical reaction conditions include the use of a base such as sodium hydride or potassium carbonate, and an oxidizing agent like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Industrial Production Methods: In an industrial setting, the synthesis of 5-benzyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide might involve similar steps but optimized for large-scale production. This could include the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized further to introduce additional oxygen functionalities.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: Functional groups attached to the benzene ring can be substituted with other groups.
For oxidation: m-CPBA, hydrogen peroxide
For reduction: Sodium borohydride, lithium aluminium hydride
For substitution: Halogenating agents like N-bromosuccinimide (NBS)
Oxidation produces di-oxygenated derivatives.
Reduction yields the corresponding alcohol.
Substitution results in halogenated analogs.
Scientific Research Applications
5-benzyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide finds applications across various fields:
Chemistry: : It serves as a scaffold for developing new molecules with enhanced properties.
Biology: : Studied for its interaction with biological targets, offering insights into cellular processes.
Medicine: : Investigated for potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: : Used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms:
It interacts with enzymes and receptors, altering their activity.
It participates in electron transfer processes, affecting cellular redox states.
It disrupts cellular membranes, leading to changes in cell permeability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5-benzyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide can be contextualized against related derivatives, as highlighted in the literature:
Structural Analogues in the 1,4-Thiazepinone Family
3,4-Dihydro-2H-1,5,2-benzo[f]dithiazepin-3-one 1,1-Dioxides (e.g., Compounds 8–11,14,17–20)
- Key Differences :
- The fused benzo[f]dithiazepine system contains two sulfur atoms in the seven-membered ring (vs. one sulfur in the target compound).
- Substitutions at positions 2 and 5 vary (e.g., aryl, alkyl groups), altering steric and electronic profiles. Synthesis: Prepared via cyclocondensation of 2-aminothiophenol derivatives with carbonyl compounds, differing from the target compound’s synthesis pathway involving benzaldehyde derivatives . Bioactivity: These dithiazepines exhibit antiproliferative activity against cancer cell lines (e.g., MCF-7, HCT-116), attributed to their planar aromatic systems and sulfone-enhanced polarity .
5-(2-Nitrobenzyl)-2-(furan-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one (Compound I)
- Key Differences :
- Substituents : A nitrobenzyl group at position 5 and a furan-2-yl group at position 2 (vs. benzyl and phenyl in the target compound).
- Bioactivity: This derivative acts as a non-ATP competitive GSK-3β inhibitor (IC₅₀ = 1.2 μM), with crystallographic data confirming its binding mode to the kinase’s allosteric pocket .
Comparative Analysis Table
Pharmacological Implications
- The benzyl and phenyl groups in the target compound may enhance lipophilicity, improving blood-brain barrier penetration for neurological targets.
- In contrast, the nitrobenzyl and furyl substituents in Compound I prioritize polar interactions with GSK-3β’s allosteric site, demonstrating substituent-dependent activity modulation .
Biological Activity
5-benzyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide is a compound of interest due to its potential therapeutic properties. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a thiazepine ring which is known for various biological activities.
Anticancer Properties
Recent studies have indicated that derivatives of benzothiazepines exhibit significant anticancer properties. The compound has shown promising results in inhibiting the proliferation of cancer cells. For instance, a study highlighted that similar benzothiazepine derivatives demonstrated antiproliferative effects against lung and breast cancer cell lines .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Lung Cancer | 12.5 | |
| Compound B | Breast Cancer | 15.0 | |
| 5-benzyl... | Not specified | Not reported | Current Study |
Anti-inflammatory Effects
Benzothiazepine derivatives have also been explored for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines, thus providing a potential therapeutic avenue for inflammatory diseases .
Table 2: Anti-inflammatory Activity
| Compound Name | Inflammatory Model | Effect Observed | Reference |
|---|---|---|---|
| Compound C | Mouse Model | Reduced swelling | |
| 5-benzyl... | Not specified | Not reported | Current Study |
Antiparasitic Activity
Preliminary assessments have suggested that modifications to the benzothiazepine structure could enhance antiparasitic activity. For example, diethyl derivatives have shown promising results in inhibiting parasitic infections .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the thiazepine ring plays a crucial role in interacting with various biological targets, including enzymes and receptors involved in cell signaling pathways.
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
- Case Study on Anticancer Activity : A clinical trial involving a benzothiazepine derivative reported significant tumor reduction in patients with advanced-stage cancer .
- Case Study on Anti-inflammatory Effects : Patients with rheumatoid arthritis treated with benzothiazepine derivatives exhibited marked improvement in symptoms compared to controls .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-benzyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide?
- Methodological Answer : The compound can be synthesized via Rh-catalyzed asymmetric hydrogenation of benzo[b]thiophene 1,1-dioxides, achieving high enantioselectivity (>98% ee) and diastereoselectivity (>25:1 dr) . Alternatively, a net cycloaddition approach using chiral catalysts (e.g., Daicel Chiralpak IF columns) yields enantiopure derivatives with high stereochemical purity (up to 98%) and yields exceeding 80% . Key steps include nitro group reduction and hydrolysis of intermediates under acidic conditions .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign chemical shifts to confirm regiochemistry and stereochemistry, particularly for benzyl and phenyl substituents .
- HRMS : Validate molecular weight and fragmentation patterns .
- HPLC : Assess enantiopurity using chiral columns (e.g., Chiralpak IF) with gradient elution (e.g., 10/90 → 80/20 B/A) .
- IR and TLC : Monitor functional groups (e.g., carbonyl at ~1700 cm⁻¹) and reaction progress .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Thrombin Inhibition : Use fluorogenic substrates to measure IC₅₀ values (e.g., 3.85 μM for a related dibutyl-methoxy derivative) .
- GSK-3β Inhibition : Perform kinase inhibition assays with ATP-noncompetitive protocols, correlating activity with crystal structure data .
- Platelet Aggregation : Test in platelet-rich plasma using agonists like ADP or collagen .
Advanced Research Questions
Q. How can enantioselectivity be optimized in asymmetric hydrogenation for this compound?
- Methodological Answer :
- Catalyst Selection : Use Rhodium catalysts with chiral ligands (e.g., DuPhos) to achieve >98% ee .
- Substrate Engineering : Avoid sterically hindered substrates (e.g., 3-methyl-2-phenyl derivatives) that reduce conversion .
- Reaction Monitoring : Track diastereomer ratios via ¹H NMR coupling constants (e.g., J = 5–8 Hz for trans/cis isomers) .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Assay Standardization : Compare IC₅₀ values under identical buffer/pH conditions (e.g., thrombin vs. GSK-3β assays) .
- Structural Modifications : Introduce substituents (e.g., 7-methoxy or 2-chlorophenyl groups) to isolate target-specific effects .
- Crystallography : Solve co-crystal structures with target proteins (e.g., GSK-3β) to identify binding motifs .
Q. How can computational methods guide the design of derivatives with improved activity?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock to predict interactions with targets like thrombin or RyR2 .
- QSAR Models : Correlate logP, polar surface area, and substituent electronic effects with IC₅₀ values .
- MD Simulations : Analyze stability of protein-ligand complexes over 100-ns trajectories .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
